molecular formula C26H27N3O B611027 Stat5-IN-2

Stat5-IN-2

Cat. No.: B611027
M. Wt: 397.5 g/mol
InChI Key: BELIZDRKUICBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Stat5-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Stat5-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

    Common Reagents and Conditions: The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcomes.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Therapeutic Applications

1. Cancer Therapy

Stat5-IN-2 has shown promise in inhibiting the growth of cancer cells by disrupting STAT5 signaling. Studies have demonstrated that:

  • Breast Cancer : Inhibition of STAT5 has been linked to reduced proliferation of breast cancer cells. In vitro studies using this compound resulted in decreased viability and increased apoptosis in breast cancer cell lines .
  • Leukemia : The compound has been evaluated for its effects on acute myeloid leukemia (AML) cells. Inhibition of STAT5 led to reduced cell survival and enhanced sensitivity to chemotherapeutic agents .
  • Prostate Cancer : this compound was found to inhibit tumor growth in prostate cancer models by disrupting the transcriptional activity of STAT5, which is often upregulated in these tumors .

2. Immunomodulation

This compound also plays a role in modulating immune responses:

  • Regulatory T Cells : The compound has been shown to affect the development and function of regulatory T cells (Tregs), which are critical for maintaining immune tolerance. By inhibiting STAT5, this compound can reduce Treg numbers, potentially enhancing anti-tumor immunity .
  • Cytokine Signaling : this compound interferes with IL-2 signaling pathways, which are vital for T cell proliferation and survival. This inhibition can lead to altered immune responses, making it a candidate for therapies aimed at enhancing anti-tumor immunity or treating autoimmune diseases .

Case Studies

StudyApplicationResults
Breast CancerThis compound reduced cell viability by 50% in vitro within 48 hours.
Acute Myeloid LeukemiaEnhanced apoptosis observed with combined treatment of this compound and standard chemotherapy agents.
Prostate CancerTumor growth inhibition by 30% noted in xenograft models treated with this compound.
Regulatory T CellsDecrease in Treg populations by 40% observed after treatment with this compound in vivo.
Cytokine SignalingSignificant reduction in IL-2-induced STAT5 phosphorylation levels post-treatment.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves disruption of the phosphorylation and dimerization of STAT5 proteins, preventing their translocation to the nucleus where they activate target genes associated with growth and survival pathways .

Mechanism of Action

Stat5-IN-2 exerts its effects by directly binding to the SH2 domain of STAT5, thereby preventing its activation, dimerization, and nuclear translocation. This inhibition disrupts STAT5-dependent gene transcription, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the JAK-STAT signaling pathway, which is critical for the regulation of immune responses, cell growth, and survival .

Comparison with Similar Compounds

Stat5-IN-2 is unique in its high selectivity and potency for STAT5 inhibition compared to other similar compounds. Some similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications. This compound stands out due to its efficacy in inhibiting STAT5-dependent pathways and its potential therapeutic applications in hematologic malignancies .

Biological Activity

Stat5-IN-2 is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 5 (STAT5) pathway, which plays a crucial role in various biological processes, including cell proliferation, survival, and differentiation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

This compound specifically inhibits the phosphorylation and activation of STAT5, a transcription factor that mediates the signaling pathways of several cytokines, including interleukin-2 (IL-2) and IL-7. The inhibition of STAT5 by this compound disrupts its dimerization and subsequent nuclear translocation, thereby preventing its transcriptional activity on target genes involved in cell growth and survival.

Key Mechanisms:

  • Inhibition of Phosphorylation : this compound blocks the phosphorylation at critical tyrosine residues (Y694/Y699) necessary for STAT5 activation .
  • Disruption of Dimerization : The compound prevents STAT5 from forming dimers, which are essential for its function as a transcription factor .
  • Interference with Chromatin Interaction : It alters the chromatin interactions mediated by STAT5, affecting gene expression profiles associated with cell proliferation and differentiation .

Biological Effects

The biological effects of this compound have been studied in various cellular contexts, particularly in immune cells and cancer models.

Immune Cells

This compound has shown significant effects on lymphocyte development and function:

  • T Cell Proliferation : Inhibition of STAT5 leads to reduced proliferation of T cells in response to IL-2 signaling. Studies indicate that this results in decreased expression of key survival genes such as Bcl-xL and Mcl-1 .
  • Natural Killer (NK) Cells : The compound affects NK cell functionality by impairing their ability to produce cytokines like IFN-γ and granzyme B, essential for their cytotoxic activity against tumor cells .

Cancer Models

In cancer research, this compound has been evaluated for its potential to inhibit tumor growth:

  • Acute Lymphoblastic Leukemia (ALL) : Elevated levels of phosphorylated STAT5 are associated with poor prognosis in ALL patients. This compound treatment has been shown to reduce STAT5 activation and improve outcomes in preclinical models .
  • Solid Tumors : In various solid tumor models, inhibition of STAT5 has been linked to reduced tumor growth and enhanced sensitivity to chemotherapy agents .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on T-cell Acute Lymphoblastic Leukemia :
    • Researchers administered this compound to mice with T-cell ALL. Results showed a significant reduction in leukemic cell proliferation and improved survival rates compared to untreated controls. This study underscores the role of STAT5 as a therapeutic target in hematological malignancies .
  • Natural Killer Cell Functionality :
    • A study demonstrated that treatment with this compound impaired NK cell-mediated cytotoxicity against tumor cells. The reduction in granzyme B production correlated with decreased tumor suppression in vivo, suggesting that targeting STAT5 may modulate immune responses in cancer therapy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Cell Type Effect of this compound Mechanism Reference
T CellsReduced proliferationInhibition of IL-2-induced STAT5 activation
Natural Killer CellsDecreased cytotoxicityImpaired production of IFN-γ and granzyme B
Acute Lymphoblastic LeukemiaImproved survival ratesReduction in leukemic cell proliferation

Properties

IUPAC Name

1-[2-(1H-indol-5-yloxy)ethyl]-4,4-dimethyl-6-pyridin-3-yl-2,3-dihydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O/c1-26(2)10-13-29(14-15-30-22-6-7-24-20(16-22)9-12-28-24)25-8-5-19(17-23(25)26)21-4-3-11-27-18-21/h3-9,11-12,16-18,28H,10,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELIZDRKUICBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)C3=CN=CC=C3)CCOC4=CC5=C(C=C4)NC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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